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Compound of Interest

Compound Name:
1-(3-Fluorophenyl)piperidin-4-

amine

Cat. No.: B1291232

Get Quote

Executive Summary
1-(3-Fluorophenyl)piperidin-4-amine is a secondary pharmacophore often utilized as a

scaffold in the development of GPCR ligands and kinase inhibitors. Its structural integrity relies

on two critical features: the regiochemistry of the fluorine atom on the phenyl ring (meta-

substitution) and the integrity of the primary amine at the piperidine 4-position.

This guide provides a rigorous, self-validating framework for the structural elucidation of this

molecule. Unlike simple aliphatic amines, the electronic influence of the N-aryl group and the

spin-active fluorine nucleus (

F) creates a unique spectroscopic signature. This document details the specific NMR coupling
constants, mass spectrometry fragmentation patterns, and chromatographic protocols required
to distinguish this compound from its ortho- or para- isomers.

Molecular Architecture & Synthetic Context[1]
Understanding the synthesis is a prerequisite for anticipating impurities. The compound is

typically synthesized via a Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic

Substitution (
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) (if the aryl ring is sufficiently activated, though less common for simple fluoro-benzenes).

Core Structure: A piperidine ring in a chair conformation.[1]

N1-Substituent: 3-Fluorophenyl group.[2][3][4][5][6][7][8][9]

C4-Substituent: Primary amine (

).

Critical Impurities:

Regioisomers: 2-fluoro or 4-fluoro analogues (originating from impure starting halides).

Bis-arylation: Trace amounts where the C4-amine also reacts with the aryl halide.

Structural Elucidation Workflow
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Crude Material

HRMS (ESI+)
Confirm Formula: C11H15FN2

Exp m/z: ~195.129

Step 1: Mass Check

19F NMR
Diagnostic Shift

(-110 to -115 ppm)

Step 2: F-Regio Check

1H NMR
Aromatic Pattern Analysis

Step 3: Proton Connectivity

13C NMR
C-F Coupling Constants

(The Definitive Proof)

Step 4: Carbon Skeleton

Certified Structure
1-(3-Fluorophenyl)piperidin-4-amine

Validation

Click to download full resolution via product page

Figure 1: Step-wise analytical workflow for structural certification.

Spectroscopic Strategy: The "First Principles"
Approach
The presence of Fluorine-19 (spin 1/2, 100% natural abundance) is the primary tool for

elucidation. It couples to both protons and carbons, creating distinct splitting patterns that act

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1291232/docs?utm_src=pdf-body-img#technical-guide-structure-elucidation-of-1-3-fluorophenyl-piperidin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291232?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


as a "fingerprint" for the substitution pattern.

Mass Spectrometry (HRMS)
Ionization: Electrospray Ionization (ESI), Positive Mode.

Theoretical [M+H]+: 195.1292 m/z.

Fragmentation: Expect loss of

(17 Da) or cleavage of the piperidine ring.

Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-

is recommended over

for two reasons:

It stabilizes the exchangeable amine protons (

), making them visible as a broad singlet or distinct peak.

It prevents aggregation of the free base.

A.

F NMR (The Anchor)
The chemical shift of fluorine on a benzene ring is highly sensitive to position relative to the

nitrogen.

Expected Shift:

-110.0 to -115.0 ppm.

differentiation:

Ortho (2-F): Typically shifted downfield (~ -120 ppm) due to steric compression.
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Para (4-F): Often distinct, but the meta position is confirmed by the splitting pattern in the

proton spectrum (see below).

B.

H NMR (Proton Connectivity)
The aromatic region (6.5 – 7.5 ppm) will display a specific pattern for 1,3-disubstitution.

Proton Position Multiplicity Description

Ar-H2 (Between N and F) Doublet of Triplets (dt)

Coupled to F (

) and H4/H6 (

). This is the most isolated

aromatic proton.

Ar-H5 (Meta to N and F) Pseudo-Triplet (td)

Large coupling to F (

) and H4/H6 (

).

Ar-H4 / Ar-H6 Multiplets
Overlapping signals coupled to

F and adjacent protons.[1]

Pip-H2, H6 Doublet (broad) 3.5 - 3.8 ppm. Deshielded by

the N-aryl bond.

Pip-H4 Multiplet
2.6 - 2.9 ppm.[10] The methine

proton at the amine

attachment point.

Pip-H3, H5 Multiplet 1.2 - 1.9 ppm.

C.

C NMR (The Definitive Proof)
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This is the most critical experiment. The magnitude of the Carbon-Fluorine (

) coupling constants proves the meta relationship.

C-F Coupling Logic:

Hz (Carbon directly attached to F).

Hz (Ortho carbons).

Hz (Meta carbons).

Hz (Para carbon).

Validation Check: In the 1,3-substituted system, the Quaternary Carbon attached to Nitrogen

(C1') will show a

coupling of ~8-10 Hz. If this carbon appears as a singlet (no coupling) or a doublet with ~20 Hz
(

), the structure is incorrect (likely para or ortho respectively).

Critical Validation Point

F C3'
(1J ~245Hz)

C2'
(2J ~21Hz)

C4'
(2J ~21Hz)

C1'-N
(3J ~8Hz)

C5'
(3J ~8Hz)

C6'
(4J ~2Hz)

Click to download full resolution via product page

Figure 2: 13C-NMR Coupling Constant Logic. The coupling at C1' (attached to Nitrogen) is the

diagnostic confirmation of meta-substitution.

Analytical Protocols
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Standard NMR Sample Preparation
Mass: Weigh 5–10 mg of the solid.

Solvent: Add 0.6 mL of DMSO-

(99.9% D).

Vessel: Transfer to a clean, dry 5mm NMR tube.

Acquisition:

Run

H (minimum 16 scans).

Run

F (decoupled from H if possible, or coupled to see fine structure).

Run

C (minimum 512 scans due to splitting reducing signal-to-noise).

Purity Profiling (HPLC-UV)
To ensure the amine is not a mixture of isomers or salt forms.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

Note: The amine is basic. Using a high pH buffer (Ammonium Bicarbonate, pH 10) often

yields better peak shape for free amines than acidic conditions.
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Quality Control & Stability
Hygroscopicity: The HCl salt (CAS 923565-91-7) is likely hygroscopic. Store in a desiccator.

Oxidation: Primary amines can oxidize to N-oxides or absorb

to form carbamates upon prolonged air exposure.

Appearance: The pure free base is typically a pale yellow oil or low-melting solid; the HCl salt

is a white to off-white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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